![molecular formula C13H9Cl2N3O4S B2668440 [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 878117-72-7](/img/structure/B2668440.png)
[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate
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Overview
Description
Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H. It is one of two monocarboxylic acids of thiophene . It’s used in scientific research and has potential applications in drug discovery, material synthesis, and catalysis.
Synthesis Analysis
Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives have been widely studied as a substrate in coupling reactions and olefinations . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene-2-carboxylic acid has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. This specific compound could serve as a lead molecule for drug development. Its unique structure, combining a thiophene ring with a hydrazine moiety, offers exciting possibilities. Researchers can explore its interactions with biological targets, assess its pharmacokinetics, and optimize its properties for therapeutic use. Potential applications include anticancer, anti-inflammatory, antimicrobial, and antihypertensive drugs .
Materials Science and Covalent Organic Frameworks (COFs)
Thiophene derivatives contribute to the development of novel materials. Researchers can explore their incorporation into covalent organic frameworks (COFs). These porous materials have applications in gas storage, separation, and catalysis. By using this compound as a building block, scientists can tailor COF properties for specific tasks, such as selective gas adsorption or drug delivery .
Biological Imaging and Sensing
The hydrazine functionality in this compound could be leveraged for bioimaging and sensing applications. Researchers can explore its interactions with biomolecules, such as proteins or nucleic acids. By attaching fluorescent tags or other probes, we could visualize cellular processes or detect specific analytes. This area holds promise for diagnostics and personalized medicine.
Mechanism of Action
Future Directions
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
properties
IUPAC Name |
[2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O4S/c14-7-3-4-9(15)16-11(7)13(21)22-6-10(19)17-18-12(20)8-2-1-5-23-8/h1-5H,6H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFLQWNLZHYLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate |
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